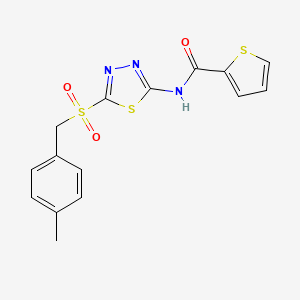

N-(5-((4-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(5-((4-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a thiadiazole ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((4-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 5-amino-1,3,4-thiadiazole-2-thiol to form an intermediate. This intermediate is then reacted with thiophene-2-carboxylic acid chloride under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-((4-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide can undergo several types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized under strong oxidative conditions.

Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene-2,5-dione, while reduction of the sulfonyl group may yield the corresponding sulfide.

Scientific Research Applications

Medicinal Chemistry and Drug Development

The 1,3,4-thiadiazole moiety, which is integral to the structure of N-(5-((4-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide, has been recognized for its broad range of pharmacological properties. These include:

- Anticancer Activity : Various derivatives of thiadiazole have shown promising anticancer effects. For instance, studies have demonstrated that certain 1,3,4-thiadiazole derivatives exhibit significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer) with IC50 values indicating potent anti-proliferative properties . The compound's mechanism often involves the induction of apoptosis and cell cycle arrest.

- Antiepileptic Properties : Some thiadiazole derivatives have been investigated for their anticonvulsant effects. Research indicates that these compounds can modulate GABAergic transmission and voltage-gated ion channels, providing a dual mechanism for seizure protection .

Antimicrobial Applications

Research into the antimicrobial properties of thiadiazole derivatives has revealed their potential as effective agents against various pathogens. The compound's structure allows it to interact with bacterial cell membranes or inhibit essential metabolic pathways within microbial cells. Studies have shown that certain derivatives exhibit significant antibacterial and antifungal activities, making them candidates for further exploration in infectious disease treatment .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the thiadiazole ring and the sulfonamide group can enhance biological activity:

| Modification | Effect on Activity |

|---|---|

| Substituents on the thiadiazole ring | Influence on cytotoxicity and selectivity towards cancer cells |

| Variations in the sulfonamide group | Altered solubility and bioavailability |

Case Study 1: Anticancer Activity Assessment

In a study conducted by Aliyu et al., several 1,3,4-thiadiazole derivatives were synthesized and tested for their anticancer properties using both in vitro assays and in vivo models. The results indicated that specific substitutions led to enhanced activity against MCF-7 cells with minimal toxicity observed in normal cells .

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial potential of thiadiazole derivatives highlighted their effectiveness against resistant strains of bacteria. The study utilized both disk diffusion and broth microdilution methods to evaluate efficacy, revealing that certain compounds significantly inhibited growth at lower concentrations compared to standard antibiotics .

Mechanism of Action

The mechanism of action of N-(5-((4-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide involves its interaction with bacterial cell membranes. The compound can penetrate the cell membrane, leading to the disruption of membrane integrity and subsequent cell death . The sulfonyl and thiadiazole groups are crucial for this activity, as they facilitate the interaction with membrane components.

Comparison with Similar Compounds

Similar Compounds

N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide: This compound also features a sulfonyl group and a heterocyclic ring, but with a thiazole ring instead of a thiophene ring.

Thiazole Derivatives: Compounds with thiazole rings have similar biological activities and are used in various medicinal applications.

Uniqueness

N-(5-((4-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is unique due to the combination of its thiophene and thiadiazole rings, which confer distinct electronic properties and biological activities. This makes it a versatile compound for various applications in medicinal chemistry and materials science.

Biological Activity

N-(5-((4-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The thiadiazole moiety has been recognized for its diverse pharmacological properties, including its ability to interact with various biological targets. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its rich biological activity. The presence of a sulfonyl group and a thiophene ring enhances its reactivity and potential interactions with biological systems.

Antimicrobial Activity

Thiadiazole derivatives, including the compound , have shown significant antimicrobial properties. A study reported that various thiadiazole derivatives exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds ranged from 16 to 31.25 µg/mL against bacterial strains such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Thiadiazole 1 | 16 | S. aureus |

| Thiadiazole 2 | 31.25 | E. coli |

| Thiadiazole 3 | 31.25 | Pseudomonas aeruginosa |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Thiadiazole derivatives have demonstrated cytotoxic effects against several cancer cell lines, including hepatocellular carcinoma (HepG-2) and lung cancer (A-549). For instance, one study noted that certain derivatives exhibited IC50 values as low as 18.17 µg/mL against HepG-2 cells .

The mechanisms of action are believed to involve inhibition of DNA synthesis and apoptosis induction in cancer cells . Additionally, molecular docking studies have suggested that these compounds can effectively bind to key enzymes involved in cancer progression.

Study on Anticancer Activity

In a comparative study involving various thiadiazole derivatives, researchers found that this compound showed promising results in inhibiting cell proliferation in vitro. The study utilized MTT assays to evaluate the cytotoxicity against different cancer cell lines .

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this class of compounds highlighted that derivatives containing the thiadiazole ring displayed enhanced antibacterial activity compared to standard antibiotics like streptomycin . This underscores the potential of thiadiazoles as lead compounds for developing new antimicrobial agents.

Properties

Molecular Formula |

C15H13N3O3S3 |

|---|---|

Molecular Weight |

379.5 g/mol |

IUPAC Name |

N-[5-[(4-methylphenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide |

InChI |

InChI=1S/C15H13N3O3S3/c1-10-4-6-11(7-5-10)9-24(20,21)15-18-17-14(23-15)16-13(19)12-3-2-8-22-12/h2-8H,9H2,1H3,(H,16,17,19) |

InChI Key |

GRNHQBXXMUBPOQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CS(=O)(=O)C2=NN=C(S2)NC(=O)C3=CC=CS3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.